molecular formula C13H17BN2O2 B2884929 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 2223012-08-4

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B2884929
CAS No.: 2223012-08-4
M. Wt: 244.1
InChI Key: YHSGBQDYRWBLNR-UHFFFAOYSA-N
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Description

The compound “6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” seems to be a complex organic compound. It likely contains a pyridine ring (based on the “nicotinonitrile” part of the name), which is a basic heterocyclic organic compound similar to benzene and pyridine, containing one nitrogen atom . The “4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl” part suggests the presence of a boronic ester, which is often used in Suzuki coupling reactions .


Chemical Reactions Analysis

As mentioned earlier, boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile serves as a key intermediate in the synthesis of complex organic compounds. For instance, Qing-mei Wu et al. (2021) explored the synthesis, crystal structure, and vibrational properties of related compounds, providing insights into their structural characteristics and potential applications in material science and pharmaceuticals. Their work involves spectroscopy and X-ray diffraction techniques to confirm the molecular structures, emphasizing the importance of such compounds in advancing organic synthesis and structural analysis (Qing-mei Wu et al., 2021).

Pharmaceutical Development

The compound has also been investigated for its potential in pharmaceutical applications. M. Ismail et al. (2004) synthesized deuterium-labeled derivatives for research into their antiprotozoal activity, highlighting the compound's relevance in the development of new therapeutic agents (M. Ismail & D. Boykin, 2004). Such studies demonstrate the compound's utility in creating labeled molecules for biological assays, offering a pathway to understand drug interactions and mechanisms of action in treating protozoal infections.

Material Science and Electronics

In the field of material science and electronics, derivatives of this compound are researched for their unique properties. For example, P.-Y. Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, showcasing their potential in creating new materials with specific electronic and photonic properties. Through DFT calculations and crystallographic analysis, they revealed the physicochemical properties of these compounds, suggesting their application in developing advanced materials for electronic devices (P.-Y. Huang et al., 2021).

Analytical Chemistry Applications

Moreover, the compound and its derivatives find applications in analytical chemistry. Studies like those conducted by I. Nemet et al. (2006) on methylglyoxal in food and living organisms involve the analysis of reactive alpha-oxoaldehydes. Such research underscores the importance of chemical intermediates like this compound in developing analytical methods for detecting and quantifying biochemical molecules, contributing to food safety and understanding biochemical pathways (I. Nemet et al., 2006).

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential future directions. These compounds are particularly important in the pharmaceutical industry, where they’re used to create a wide variety of complex organic compounds .

Biochemical Analysis

Biochemical Properties

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules . The compound’s ability to form stable complexes with enzymes like palladium catalysts enhances its utility in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression profiles, leading to changes in cellular functions such as proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high humidity or temperature . Long-term studies have shown that its effects on cellular functions can persist, with some alterations in cellular metabolism and gene expression observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation and conjugation, leading to the formation of various metabolites that can further participate in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles such as the mitochondria or endoplasmic reticulum through targeting signals or post-translational modifications . This localization allows the compound to interact with organelle-specific enzymes and proteins, thereby modulating organelle function and cellular metabolism.

Properties

IUPAC Name

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-9-11(6-10(7-15)8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSGBQDYRWBLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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